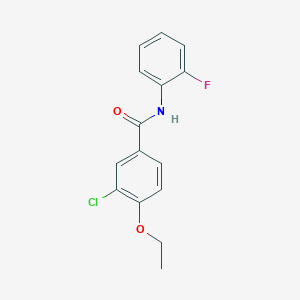
5-formyl-2-methoxyphenyl phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-formyl-2-methoxyphenyl phenylacetate, also known as FMPP, is a chemical compound that has gained attention in scientific research for its potential use in various applications. FMPP is a derivative of the natural compound safrole, which is found in certain plants and has been used in traditional medicine for centuries. In
科学研究应用
5-formyl-2-methoxyphenyl phenylacetate has been studied for its potential use in various scientific research applications, including as a precursor for the synthesis of other compounds, as a tool for investigating the function of certain proteins and enzymes, and as a potential therapeutic agent for various diseases. 5-formyl-2-methoxyphenyl phenylacetate has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
作用机制
The mechanism of action of 5-formyl-2-methoxyphenyl phenylacetate is not fully understood, but it is believed to work through various pathways in the body, including the inhibition of certain enzymes and the modulation of gene expression. 5-formyl-2-methoxyphenyl phenylacetate has been shown to interact with the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress and inflammation. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 5-formyl-2-methoxyphenyl phenylacetate has various biochemical and physiological effects in the body, including the induction of cell death in cancer cells, the reduction of inflammation and oxidative stress, and the modulation of gene expression. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 5-formyl-2-methoxyphenyl phenylacetate in lab experiments is its relatively low toxicity compared to other compounds. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to be stable under certain conditions, making it easier to handle and store. However, one limitation of using 5-formyl-2-methoxyphenyl phenylacetate is its limited availability, as the synthesis method requires specialized equipment and expertise. Additionally, the purity of the final product can vary depending on the synthesis method used, which can affect the results of experiments.
未来方向
There are several future directions for research on 5-formyl-2-methoxyphenyl phenylacetate, including further investigation of its mechanism of action and potential therapeutic applications. 5-formyl-2-methoxyphenyl phenylacetate could potentially be used in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and other conditions. Additionally, further research could be done to optimize the synthesis method for 5-formyl-2-methoxyphenyl phenylacetate, making it more accessible to researchers. Finally, 5-formyl-2-methoxyphenyl phenylacetate could be used as a tool for investigating the function of certain proteins and enzymes, potentially leading to new insights into the underlying mechanisms of various diseases.
合成方法
5-formyl-2-methoxyphenyl phenylacetate can be synthesized from safrole through a multi-step process involving oxidation, reduction, and esterification reactions. The synthesis method has been optimized and improved over time, resulting in higher yields and purity of the final product. However, the process still requires specialized equipment and expertise, making it challenging for some researchers to access 5-formyl-2-methoxyphenyl phenylacetate for their experiments.
属性
IUPAC Name |
(5-formyl-2-methoxyphenyl) 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-14-8-7-13(11-17)9-15(14)20-16(18)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRVRZYNESUTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Formyl-2-methoxyphenyl) 2-phenylacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)

![3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5811846.png)




![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)